N-(2-fluorobenzyl)-1-propyl-1H-benzimidazol-2-amine
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Overview
Description
N-(2-fluorobenzyl)-1-propyl-1H-benzimidazol-2-amine is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorobenzyl group in the compound enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-1-propyl-1H-benzimidazol-2-amine typically involves the reaction of 2-fluorobenzylamine with 1-propyl-1H-benzimidazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)-1-propyl-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
N-(2-fluorobenzyl)-1-propyl-1H-benzimidazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-1-propyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorobenzyl)-2-(3,4-dimethoxyphenyl)-ethylamine
- N-(2-fluorobenzyl)-1H-benzimidazol-2-amine
- N-(2-fluorobenzyl)-1-methyl-1H-benzimidazol-2-amine
Uniqueness
N-(2-fluorobenzyl)-1-propyl-1H-benzimidazol-2-amine is unique due to the presence of the propyl group, which may enhance its lipophilicity and ability to cross biological membranes. This structural feature can influence its biological activity and pharmacokinetic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H18FN3 |
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Molecular Weight |
283.34 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-propylbenzimidazol-2-amine |
InChI |
InChI=1S/C17H18FN3/c1-2-11-21-16-10-6-5-9-15(16)20-17(21)19-12-13-7-3-4-8-14(13)18/h3-10H,2,11-12H2,1H3,(H,19,20) |
InChI Key |
SGYITKORVAETRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3F |
Origin of Product |
United States |
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